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molecular formula C11H13ClO3 B8282837 2-[3-(3-Chloropropoxy)phenyl]acetic acid

2-[3-(3-Chloropropoxy)phenyl]acetic acid

Cat. No. B8282837
M. Wt: 228.67 g/mol
InChI Key: VGGGBJOBOYIJBO-UHFFFAOYSA-N
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Patent
US07037929B1

Procedure details

A mixture of methyl 2-[3-(3-chloropropoxy)phenyl]acetate (4.95 g, 0.02 moles) and a solution of 1N sodium hydroxide (0.02 moles) was stirred at room temperature for 24 hours. After acidification the acid separated as white powder (4.53 g, 97% yield)
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH2:12][C:13]([O:15]C)=[O:14])[CH:9]=[CH:10][CH:11]=1.[OH-].[Na+]>>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH2:12][C:13]([OH:15])=[O:14])[CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
ClCCCOC=1C=C(C=CC1)CC(=O)OC
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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